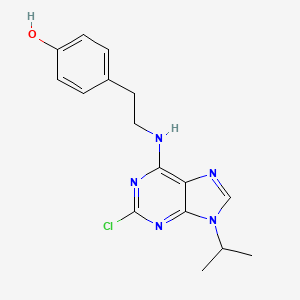

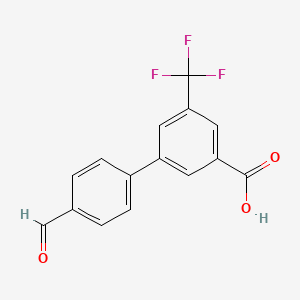

![molecular formula C17H25ClN2O2 B595988 tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 1243474-66-9](/img/structure/B595988.png)

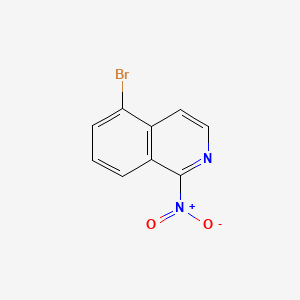

tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Reductive Desulfurization :

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its spirocyclic nature makes it a versatile building block for drug discovery. Researchers have explored various transformations, including dianion alkylation and N-demethylation . These reactions allow access to diverse derivatives.

科学的研究の応用

Efficient Synthesis of Spirocyclic Oxindole Analogue

This compound is used in the efficient synthesis of a spirocyclic oxindole analogue . The key steps in this process are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole . This synthetic route is scalable without chromatographic purification .

Drug Discovery

Spirocyclic structures, such as this compound, have seen a dramatic increase in attention in drug discovery in recent years . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Stereoselective Synthesis

The compound is used in the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis .

Biological Importance

Due to the biological importance of spirooxindole compounds in designing new drugs, many attempts to introduce novel procedures to synthesize the spiro nucleus structures are still necessary .

Formation of Tetralin-fused Spirooxindoles

This compound is used in the formation of tetralin-fused spirooxindoles via Lewis acid-catalyzed C (sp 3)–H bond functionalization with excellent diastereoselectivity .

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, interact with a wide range of receptors . These interactions have resulted in significant interest in developing efficient methods to prepare spiro compounds .

Mode of Action

The inherent three-dimensional nature and rigidity of these spirocyclic systems, like the one in this compound, lead to their good affinity to 3d proteins . This affinity allows these compounds to interact with a variety of biological targets, influencing various biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . These activities suggest that the compound may influence a variety of biochemical pathways.

Pharmacokinetics

The synthesis of this compound has been reported , which could provide a basis for further studies on its pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological properties of spirocyclic systems , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of this compound has been reported , which could provide a basis for further studies on its stability and the influence of environmental factors on its action.

特性

IUPAC Name |

tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.ClH/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19;/h4-7,18H,8-12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJKMPOEGKDSEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743958 |

Source

|

| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1243474-66-9 |

Source

|

| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)

![2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene](/img/structure/B595911.png)

![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B595912.png)

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)